
2-Chloro-3,5-difluoropyridine
Vue d'ensemble
Description
2-Chloro-3,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2ClF2N. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is a colorless liquid with a melting point of -10°C and a boiling point of 129-131°C.
Applications De Recherche Scientifique
2-Chloro-3,5-difluoropyridine is used extensively in scientific research due to its unique chemical properties.
Chemistry
In chemistry, it serves as an intermediate in the synthesis of more complex fluorinated compounds. Its electron-withdrawing fluorine atoms make it a valuable building block for creating molecules with specific electronic properties .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its ability to modulate biological activity through halogenation makes it a crucial component in drug design .
Industry
Industrially, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for creating compounds that can effectively control pests and weeds .
Mécanisme D'action
Target of Action
2-Chloro-3,5-difluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . .
Mode of Action
Fluoropyridines in general are less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that this compound may interact with its targets in a unique manner compared to other pyridines.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
It’s important to note that the compound’s physical properties, such as being a liquid at room temperature , may influence its bioavailability.
Result of Action
It’s known that fluoropyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a flammable liquid and its vapors may cause a flash fire or explosion . It’s also harmful if swallowed and harmful to aquatic life with long-lasting effects . Therefore, it’s crucial to handle and store the compound properly to ensure its stability and prevent harmful effects.
Analyse Biochimique
Biochemical Properties
2-Chloro-3,5-difluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its ability to participate in nucleophilic substitution reactions. This compound interacts with various enzymes and proteins, often acting as an inhibitor or modulator. For instance, it can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, this compound can form hydrogen bonds and van der Waals interactions with biomolecules, influencing their structure and function.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in detoxification and stress responses, thereby influencing cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, the compound can act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure . Additionally, this compound can induce conformational changes in proteins, affecting their stability and interactions with other biomolecules. These molecular interactions can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The stability and effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to extreme pH, light, or heat . Over time, degradation products may form, which could have different biological activities compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects . At higher doses, this compound can cause adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are often dose-dependent and can be attributed to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The presence of fluorine atoms can influence the metabolic stability of the compound, often leading to slower degradation and prolonged biological activity. Additionally, this compound can affect the levels of endogenous metabolites by modulating enzyme activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. For example, it may be preferentially taken up by liver cells due to the presence of specific transporters, leading to higher concentrations in hepatic tissues. This distribution pattern can impact the compound’s overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can localize to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus. In the mitochondria, this compound can affect oxidative phosphorylation and ATP production. In the endoplasmic reticulum, it may influence protein folding and secretion. Additionally, the compound can interact with nuclear receptors, affecting gene transcription and chromatin structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the use of 2-aminopyridine as a starting material. The process involves chloridizing 2-aminopyridine to generate 2-amino-3,5-dichloropyridine, followed by diazotization and a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. The mixture is then further chloridized and treated to obtain 2,3,5-trichloropyridine. Finally, using sulfolane and dimethyl sulfoxide as solvents, a cesium fluoride and potassium fluoride mixture is added as a fluorinating agent under controlled reaction temperatures .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be highly efficient, with a product yield reaching 90% and a purity of 99.8%. The steps are simplified, and the requirements for equipment are minimized to ensure practicality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,5-difluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the replacement of the chlorine or fluorine atoms with other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atom in the pyridine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluoropyridine: Lacks the chlorine atom, making it less reactive in certain nucleophilic substitution reactions.
3,5-Difluoropyridine: Similar in structure but without the chlorine atom, affecting its electronic properties and reactivity.
2-Chloro-5-fluoropyridine: Contains a different arrangement of halogen atoms, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-3,5-difluoropyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This arrangement enhances its reactivity and makes it a versatile intermediate in the synthesis of various chemical products. Its unique electronic properties also make it valuable in the development of pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
2-chloro-3,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELIMIZLAZTVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663735 | |
| Record name | 2-Chloro-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511522-69-3 | |
| Record name | 2-Chloro-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

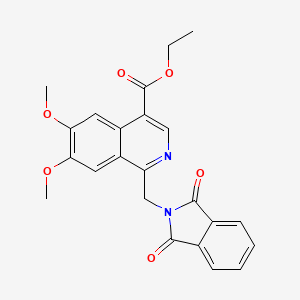
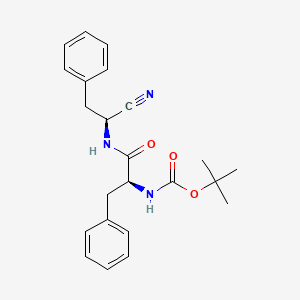
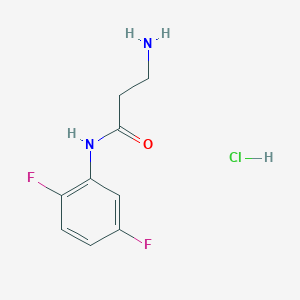
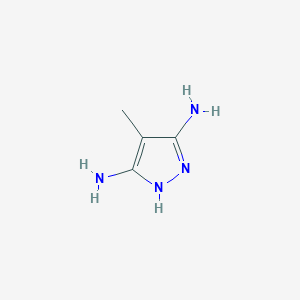
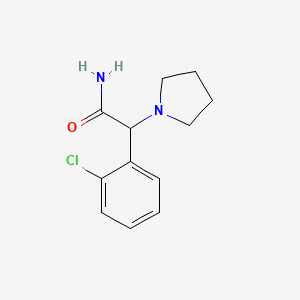
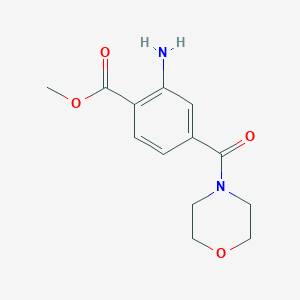
![[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1419690.png)
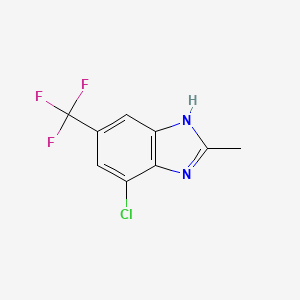
![4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride](/img/structure/B1419694.png)
![2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419696.png)
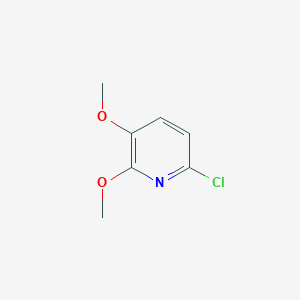
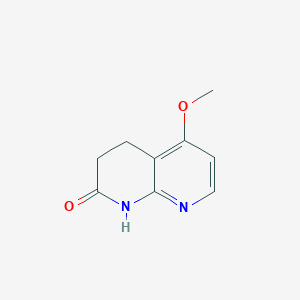
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419701.png)
